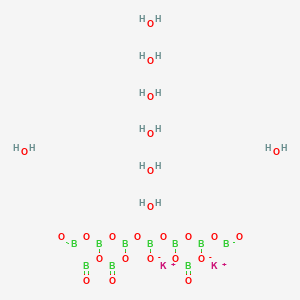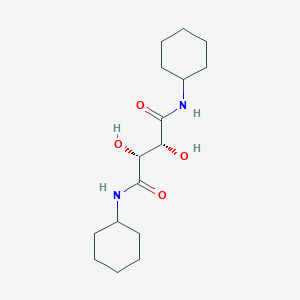
Acid Red 315
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Red 315 is an organic synthetic dye that belongs to the class of azo dyes. It is known for its vibrant red color and is primarily used in the textile industry for dyeing cotton fibers. The compound appears as a red crystalline or powdery solid and has good solubility in water and alcohol but poor solubility in organic solvents. This compound is relatively stable under acidic conditions but tends to fade under alkaline conditions .
Preparation Methods
Acid Red 315 is typically synthesized through an azoylation reaction. The process involves reacting an aniline compound with a nitro compound to generate a corresponding azo compound, followed by a coupling reaction . In recent years, researchers have explored enzyme catalysis technology to achieve a greener synthesis route by replacing or partially replacing traditional chemical catalysts with biological enzymes .
Chemical Reactions Analysis
The synthesis of Acid Red 315 involves several key chemical reactions, including diazotisation, azo coupling, and complex formation. These reactions result in the formation of the chromium complex, disodium salt of the displayed structure. The compound undergoes various types of reactions such as:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common reagents used in these reactions include chromium sulfate and other metal salts. The major products formed from these reactions are typically stable azo compounds with vibrant colors.
Scientific Research Applications
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying different substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to biomolecules.
Industry: Widely used in the textile, paper, and food industries for coloring products
Mechanism of Action
Acid Red 315 is a small molecule that can penetrate cell membranes and bind to various biomolecules, including proteins, nucleic acids, and lipids. Its mechanism of action is based on electrostatic and hydrophobic interactions with target molecules. The compound has been shown to alter the conformation and activity of proteins and affect the stability and function of nucleic acids.
Comparison with Similar Compounds
Acid Red 315 is unique due to its specific molecular structure and the vibrant red color it produces. Similar compounds include other azo dyes such as Acid Red 1, Acid Red 87, and Acid Red 88. These compounds share similar chemical properties but differ in their molecular structures and the shades of red they produce .
Properties
CAS No. |
12220-47-2 |
|---|---|
Molecular Formula |
C9H11BrO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




